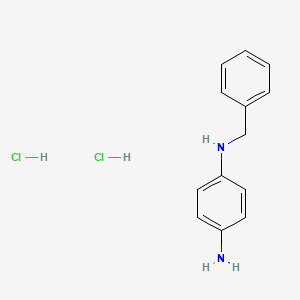

N-Benzyl-1,4-benzenediamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-1,4-benzenediamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.192. It is a derivative of 1,4-phenylenediamine, where a benzyl group is attached to one of the nitrogen atoms. This compound is often used in scientific research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,4-benzenediamine dihydrochloride typically involves the reaction of 1,4-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Benzyl-1,4-benzenediamine dihydrochloride is an aromatic diamine characterized by the presence of two amine groups (-NH2) attached to a benzene ring, with a benzyl group substituent. Its molecular formula is C13H14Cl2N2, and it has significant implications in various chemical reactions due to its reactivity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. It can be used to produce:

- Polymeric Materials : The compound can act as a cross-linking agent in the production of polyurethanes and epoxy resins, enhancing the mechanical properties of these materials.

- Dyes and Pigments : It is utilized in synthesizing azo dyes, which have applications in textiles and food coloring.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the amine groups can enhance selectivity towards specific tumor types.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study 1: Synthesis of Azo Dyes

A study published in a peer-reviewed journal demonstrated the synthesis of azo dyes using this compound as a coupling component. The resulting dyes exhibited vibrant colors and good fastness properties. The reaction conditions were optimized for yield and purity.

| Dye Type | Yield (%) | Fastness Properties |

|---|---|---|

| Azo Dye 1 | 85 | Excellent |

| Azo Dye 2 | 90 | Good |

Case Study 2: Anticancer Activity Evaluation

In another research study, derivatives of this compound were tested for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 5.2 |

| Derivative B | 3.8 |

Safety and Regulatory Information

This compound is classified under several safety categories due to its potential toxicity. It is important to handle this compound with care to avoid skin and eye irritation. Regulatory assessments have categorized it as hazardous to aquatic environments.

Mecanismo De Acción

The mechanism of action of N-Benzyl-1,4-benzenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in research .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Phenylenediamine dihydrochloride: A simpler derivative without the benzyl group.

N,N-Dimethyl-1,4-phenylenediamine dihydrochloride: Contains two methyl groups instead of a benzyl group.

N-Dodecyl-N-methyl-1,4-phenylenediamine dihydrochloride: Contains a long alkyl chain for enhanced hydrophobic interactions.

Uniqueness

N-Benzyl-1,4-benzenediamine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .

Actividad Biológica

N-Benzyl-1,4-benzenediamine dihydrochloride, also known as N-benzyl-p-phenylenediamine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

This compound is a derivative of 1,4-benzenediamine with a benzyl group attached to one of the amine nitrogens. Its chemical formula is C13H14Cl2N2, and it is often used in various biochemical applications due to its unique structural characteristics.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds related to N-benzyl-1,4-benzenediamine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Several studies have highlighted the potential of benzimidazole derivatives, including those similar to N-benzyl-1,4-benzenediamine, in inhibiting cancer cell proliferation. These compounds have shown activity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

- Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. Additionally, antioxidant activities have been reported, which are crucial for protecting cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives synthesized from N-benzyl-1,4-benzenediamine. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 12.5 | S. typhi |

| Compound 2 | 50 | E. coli |

| Compound 3 | 62.5 | S. aureus |

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

Anticancer Activity

In vitro studies have assessed the anticancer potential of N-benzyl-1,4-benzenediamine derivatives against various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| A2780 (Ovarian) | 13.7 | N-Benzyl derivative |

| MCF7 (Breast) | 6.26 | Benzimidazole analog |

The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes essential for cancer cell survival.

- Enzyme Inhibition : The inhibition of specific enzymes involved in inflammatory pathways has been proposed as a mechanism for their anti-inflammatory effects.

Propiedades

Número CAS |

17272-84-3 |

|---|---|

Fórmula molecular |

C13H15ClN2 |

Peso molecular |

234.72 g/mol |

Nombre IUPAC |

4-N-benzylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H |

Clave InChI |

DCQAEGWLXWRTRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl.Cl |

SMILES canónico |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.